molecular formula C5H9NO3S B3031097 3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide CAS No. 143577-49-5

3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide

Cat. No. B3031097
CAS RN: 143577-49-5
M. Wt: 163.2 g/mol
InChI Key: WFFHPXGNIIMFHE-UHFFFAOYSA-N
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Description

The compound "3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide" is a bicyclic molecule that features a pyrrolo[1,2-c]oxathiazole core structure with tetrahydro modifications and an additional dioxide functionality. This structure is of interest due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated through various methods. For instance, tetrahydrocarbazoles and pyrrolo[3,4-b]carbazoles can be synthesized through sequential reactions involving ester-tethered 1-sulfonyl-1,2,3-triazoles and indoles, with the formation of an α,β-unsaturated imine intermediate that acts as a [2C] synthon in [4 + 2] cycloaddition reactions . Additionally, the synthesis of oxadiazolylpyrrolotriazoles via 1,3-dipolar cycloaddition of organic azides with a substituted-phenyl-1,2,4-oxadiazole ring and N-phenylmaleimide has been reported, showcasing the versatility of cycloaddition reactions in constructing complex heterocycles .

Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-c]oxathiazole derivatives is characterized by the presence of a pyrrolo ring fused to an oxathiazole ring. The tetrahydro modification indicates the saturation of the pyrrolo ring, which could influence the electronic and steric properties of the molecule. The 1,1-dioxide functionality suggests the presence of two oxygen atoms, likely as sulfonyl groups, which could affect the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Cycloaddition reactions are a key synthetic strategy for constructing the pyrrolo[1,2-c]oxathiazole core. For example, the reaction of 3-diethylamino-4-(4-methoxyphenyl)-isothiazole 1,1-dioxide with oxazolones and munchnones leads to the formation of dihydro-pyrrolo[3,4-d]isothiazole 1,1-dioxides. These compounds can undergo further transformations, such as the loss of SO2 and diethylcyanamide under elevated temperatures or basic conditions, to yield triarylpyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of the pyrrolo[1,2-c]oxathiazole derivatives are influenced by their heterocyclic structure and substituents. The presence of the dioxide group could increase the polarity and potentially the solubility of the compound in polar solvents. The bicyclic structure may also confer a degree of rigidity to the molecule, which can be important for binding to biological targets. The synthesis of oxazolidines, thiazolidines, and tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones from β-hydroxy- or β-mercapto-α-amino acid esters has been explored, indicating that the bicyclic structure can be accessed from amino acid derivatives, which may offer insights into the compound's reactivity and stability .

Scientific Research Applications

Synthesis and Chemical Transformations

Research on compounds like 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, a compound with a sultone core similar in complexity to the specified chemical, focuses on synthesis methods, chemical properties, and potential pharmacological applications. The synthesis often involves cyclization of derivatives of salicylic acid, with various chemical transformations allowing for the creation of new molecular systems with potential pharmacological properties. These studies reveal the versatility of such compounds in constructing new molecules, suggesting a broad area of scientific applications ranging from experimental chemistry to pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).

Therapeutic Potential and Biological Activity

Oxazoles and related heterocyclic compounds, like the one , have been reviewed for their therapeutic potential. These compounds are integral in various pharmacologically active molecules, showing a wide spectrum of activities such as anticancer, antimicrobial, and anti-inflammatory effects. Research into these scaffolds indicates a significant interest in exploiting their biological activities to develop new therapeutic agents (Kaur et al., 2018).

Chemical Reactivity and Applications

Studies on 1,3,4-Oxadiazole and related compounds highlight their chemical reactivity and wide range of applications in medicinal chemistry. These compounds, characterized by a five-membered aromatic ring, have been found to interact effectively with various enzymes and receptors in biological systems, leading to a variety of bioactivities. The research demonstrates the ongoing interest in developing derivatives based on these rings for treating different ailments, underscoring the importance of such compounds in drug development and other scientific applications (Verma et al., 2019).

Safety and Hazards

The compound is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c7-10(8)6-3-1-2-5(6)4-9-10/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFHPXGNIIMFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COS(=O)(=O)N2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182696
Record name 3H-Pyrrolo[1,2-c][1,2,3]oxathiazole, tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143577-49-5
Record name 3H-Pyrrolo[1,2-c][1,2,3]oxathiazole, tetrahydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143577-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrrolo[1,2-c][1,2,3]oxathiazole, tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrahydro-3H-1lambda6-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide

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